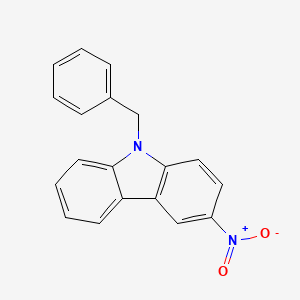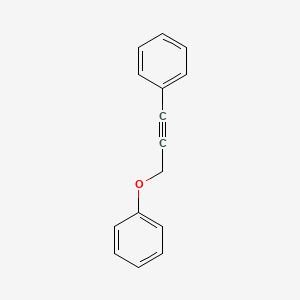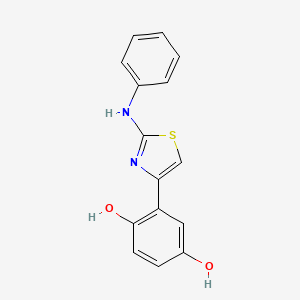
2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol typically involves the reaction of aniline with a thiazole derivative. One common method includes the condensation of 2-aminothiazole with 1,4-benzoquinone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted aromatic compounds .
Applications De Recherche Scientifique
2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its antibacterial, antifungal, and antitumor properties are being explored for therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA synthesis. The thiazole ring plays a crucial role in binding to target proteins and enzymes, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-(2-Amino-thiazol-4-yl)benzene-1,4-diol
- 2-(2-Anilino-1,3-thiazol-4-yl)benzoic acid
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol
Comparison: Compared to other thiazole derivatives, 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of aniline and thiazole moieties enhances its potential as a multifunctional bioactive molecule .
Propriétés
Numéro CAS |
91376-78-2 |
|---|---|
Formule moléculaire |
C15H12N2O2S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-(2-anilino-1,3-thiazol-4-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H12N2O2S/c18-11-6-7-14(19)12(8-11)13-9-20-15(17-13)16-10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17) |
Clé InChI |
AZJNWKIAPMAFEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
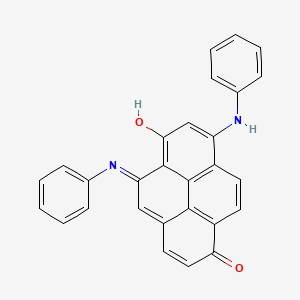
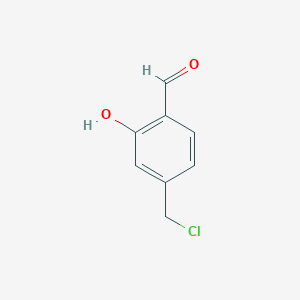


![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
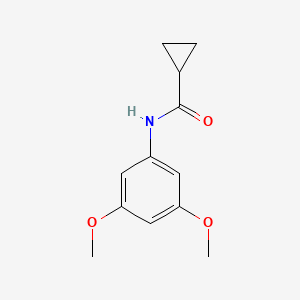
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)
![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
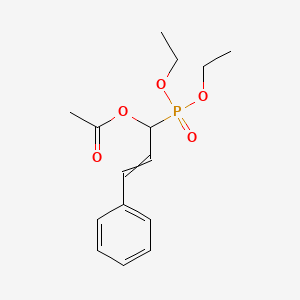
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)

